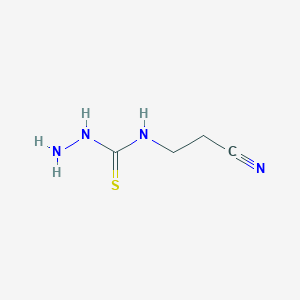
1-Amino-3-(2-cyanoethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-(2-cyanoethyl)thiourea is a chemical compound with the molecular formula C4H8N4S. It is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other compounds. This compound is characterized by the presence of a cyano group (-CN) and a hydrazinecarbothioamide moiety, which contribute to its reactivity and versatility in chemical processes.
Mécanisme D'action
Target of Action
N-(2-Cyanoethyl)hydrazinecarbothioamide is recognized for its diverse biological activities, particularly in enhancing therapeutic anticancer effects . The primary targets of N-(2-Cyanoethyl)hydrazinecarbothioamide are the enzymes PI3K, AKT1, and mTOR . These enzymes play a crucial role in cell survival and proliferation, making them key targets in cancer therapy .
Mode of Action
N-(2-Cyanoethyl)hydrazinecarbothioamide interacts with its targets by binding to the active sites of the enzymes PI3K, AKT1, and mTOR . This interaction inhibits the function of these enzymes, thereby disrupting the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for tumor survival, and its inhibition leads to reduced tumor growth .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is the primary biochemical pathway affected by N-(2-Cyanoethyl)hydrazinecarbothioamide . This pathway is involved in cell survival, growth, and proliferation . By inhibiting this pathway, N-(2-Cyanoethyl)hydrazinecarbothioamide disrupts these processes, leading to reduced tumor growth .
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have optimal adme properties
Result of Action
The molecular and cellular effects of N-(2-Cyanoethyl)hydrazinecarbothioamide’s action include the induction of apoptosis and cell cycle arrest in cancer cells . Specifically, N-(2-Cyanoethyl)hydrazinecarbothioamide has been shown to induce apoptosis and cause cell cycle arrest in MCF-7 cell lines . These effects contribute to the compound’s anticancer activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-3-(2-cyanoethyl)thiourea can be synthesized through several methods. One common approach involves the reaction of hydrazinecarbothioamide with acrylonitrile under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity. Quality control measures are implemented to ensure consistency and compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-3-(2-cyanoethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The cyano group and hydrazinecarbothioamide moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, with conditions tailored to the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of new compounds with different functional groups.
Applications De Recherche Scientifique
1-Amino-3-(2-cyanoethyl)thiourea has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
1-Amino-3-(2-cyanoethyl)thiourea can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: Lacks the cyano group, resulting in different reactivity and applications.
N-(2-Cyanoethyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group, leading to different chemical properties.
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis and applications.
Propriétés
IUPAC Name |
1-amino-3-(2-cyanoethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c5-2-1-3-7-4(9)8-6/h1,3,6H2,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDGPASIPOOXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=S)NN)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


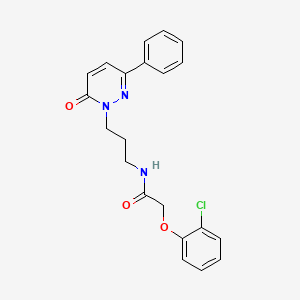
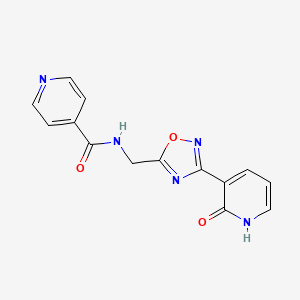
![1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2705220.png)
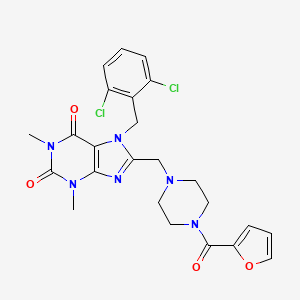
![2-iodo-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2705225.png)

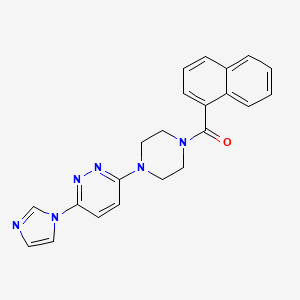
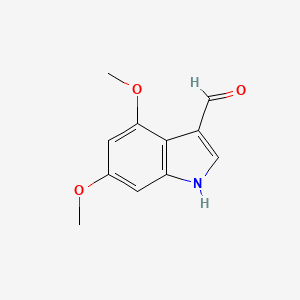
![2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B2705229.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2705235.png)
![3-Chloro-4-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzaldehyde](/img/structure/B2705236.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide](/img/structure/B2705237.png)
